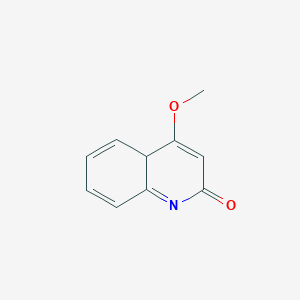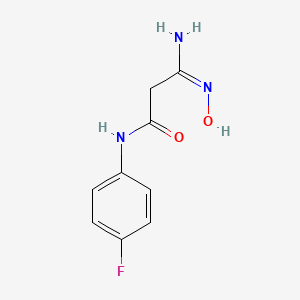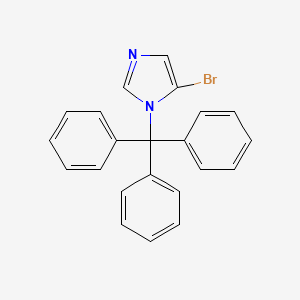![molecular formula C23H36Cl2N6O4S B12343666 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride involves multiple steps. The key intermediate, 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid, is synthesized through a series of reactions including sulfonation, esterification, and amidation . The final compound is obtained by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethyl groups or the piperazine ring.
Reduction: Reduction reactions can target the sulfonyl group.
Substitution: Commonly involves the ethoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium ethoxide or piperidine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of PDE5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of erectile dysfunction.
Industry: Employed in the development of new pharmaceutical formulations.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow to the penis . This mechanism involves molecular targets such as the NO-cGMP pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action[][6].
Uniqueness
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride is unique due to its specific chemical structure, which provides a balance between potency and selectivity for PDE5. This results in fewer side effects and a favorable pharmacokinetic profile[6][6].
Eigenschaften
Molekularformel |
C23H36Cl2N6O4S |
|---|---|
Molekulargewicht |
563.5 g/mol |
IUPAC-Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride |
InChI |
InChI=1S/C23H34N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15,22,26H,5-8,11-14H2,1-4H3,(H,25,30);2*1H |
InChI-Schlüssel |
HGFPZJYGYRBZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
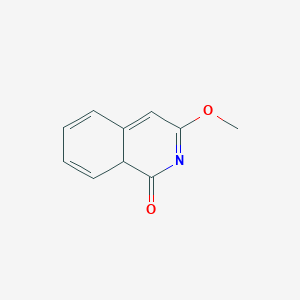
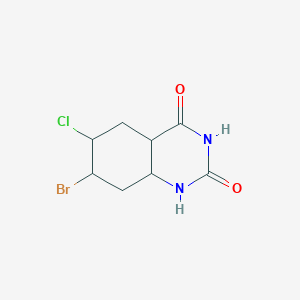
![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
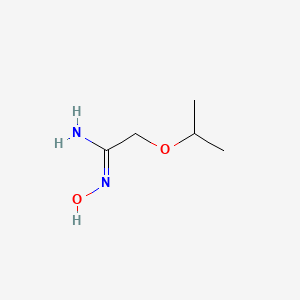
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
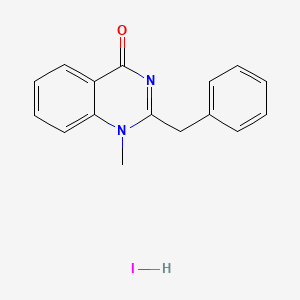

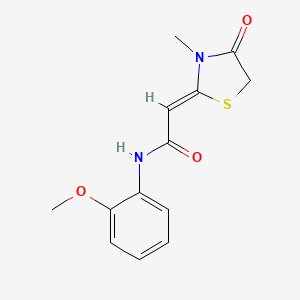
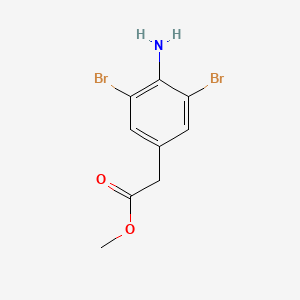
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
